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molecular formula C10H14N2OS B8769647 2-methylamino-5,5-dimethyl-7-oxo-4,5-dihydro-6H-benzthiazole

2-methylamino-5,5-dimethyl-7-oxo-4,5-dihydro-6H-benzthiazole

Cat. No. B8769647
M. Wt: 210.30 g/mol
InChI Key: QOYIARSUHINXSM-UHFFFAOYSA-N
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Patent
US04380640

Procedure details

82 g of 2-bromo-5,5-dimethylcyclohexane-1,3-dione, 40 g of sodium acetate and 50 g of N-methylthiourea are dissolved in 500 ml of acetic acid. The mixture is stirred at room temperature until the weakly exothermic reaction has subsided, and then refluxed for 3 hours. The reaction mixture is then concentrated to one third of its volume in a rotary evaporator, poured into 100 ml of water and cooled to 0° C. The precipitate is collected by filtration and dried in vacuo at 80° C., affording 64 g of 2-methylamino-5,5-dimethyl-7-oxo-4,5-dihydro-6H-benzthiazole with a melting point of 217°-218° C.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]1[C:7](=[O:8])[CH2:6][C:5]([CH3:10])([CH3:9])[CH2:4][C:3]1=O.C([O-])(=O)C.[Na+].[CH3:17][NH:18][C:19]([NH2:21])=[S:20]>C(O)(=O)C>[CH3:17][NH:18][C:19]1[S:20][C:2]2[C:7](=[O:8])[CH2:6][C:5]([CH3:10])([CH3:9])[CH2:4][C:3]=2[N:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
BrC1C(CC(CC1=O)(C)C)=O
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
CNC(=S)N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature until the weakly exothermic reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated to one third of its volume in a rotary evaporator
ADDITION
Type
ADDITION
Details
poured into 100 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 80° C.

Outcomes

Product
Name
Type
product
Smiles
CNC=1SC2=C(N1)CC(CC2=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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